molecular formula C24H21N3O2 B11561878 ethyl (2Z)-4-(phenylamino)-2-(phenylimino)-1,2-dihydroquinoline-3-carboxylate

ethyl (2Z)-4-(phenylamino)-2-(phenylimino)-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B11561878
M. Wt: 383.4 g/mol
InChI Key: NRULONUBETWBOU-UHFFFAOYSA-N
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Description

Ethyl 2,4-bis(phenylamino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-bis(phenylamino)quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of ethyl 2-chloroquinoline-3-carboxylate with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts can be employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-bis(phenylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Ethyl 2,4-bis(phenylamino)quinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4-bis(phenylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and antitumor effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,4-bis(phenylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenylamino groups enhance its potential as an antitumor and antimicrobial agent compared to other quinoline derivatives .

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

ethyl 2,4-dianilinoquinoline-3-carboxylate

InChI

InChI=1S/C24H21N3O2/c1-2-29-24(28)21-22(25-17-11-5-3-6-12-17)19-15-9-10-16-20(19)27-23(21)26-18-13-7-4-8-14-18/h3-16H,2H2,1H3,(H2,25,26,27)

InChI Key

NRULONUBETWBOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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